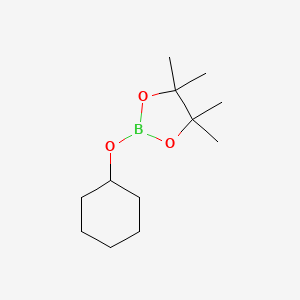

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCQAHOGVBNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475179 | |

| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96649-78-4 | |

| Record name | 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes: Synthesis, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, a pivotal class of reagents in modern organic synthesis. While the specific focus of this document is on the well-characterized and widely utilized 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the principles, reactions, and protocols discussed are broadly applicable to other analogues, including the less common 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these versatile boron compounds.

Introduction: The Strategic Advantage of Alkoxy Pinacol Boronates

2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, commonly referred to as alkoxy pinacol boronates, are a subclass of boronic esters characterized by an alkoxy group attached to the boron atom of the pinacol boronate ring. This structural feature imparts distinct reactivity compared to their alkyl or aryl counterparts, making them valuable reagents for the synthesis of a wide array of organoboron compounds.

The pinacol protecting group provides significant stability, rendering these compounds generally bench-stable and amenable to a variety of reaction conditions. The alkoxy substituent, such as the isopropoxy group, serves as a good leaving group in nucleophilic substitution reactions at the boron center, which is the cornerstone of their utility.

Key Structural Features:

-

Dioxaborolane Ring: The five-membered ring containing two oxygen atoms and a boron atom, stabilized by the gem-dimethyl groups of the pinacol moiety.

-

Alkoxy Group: An oxygen-linked alkyl group (e.g., isopropoxy, cyclohexyloxy) attached to the boron atom. This is the primary site of reactivity.

This guide will utilize 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a representative example to explore the synthesis, mechanisms, and applications of this class of reagents.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of alkoxy pinacol boronates is essential for their safe and effective use in the laboratory.

| Property | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 61676-62-8[1] |

| Molecular Formula | C9H19BO3[1] |

| Molecular Weight | 186.06 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 73 °C @ 15 mm Hg[1] |

| Density | 0.912 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.409[1] |

| Flash Point | 109 °F[1] |

| Solubility | Soluble in chloroform and methanol[1] |

Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper handling to ensure both experimental success and personal safety.

-

Moisture Sensitivity: Alkoxy pinacol boronates are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Hydrolysis of the alkoxy group leads to the formation of boric acid and the corresponding alcohol, which can interfere with subsequent reactions.

-

Storage: These reagents should be stored in a cool, dry place, typically in a refrigerator (2-8°C), under an inert atmosphere.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling these compounds. Work in a well-ventilated fume hood is mandatory.[2]

-

Fire Precautions: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a flammable liquid. Keep away from heat, sparks, and open flames.[2] Use explosion-proof equipment and take precautionary measures against static discharge.[2]

Synthesis of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes

The synthesis of alkoxy pinacol boronates is typically achieved through the reaction of a suitable boron source with the corresponding alcohol and pinacol. A common and efficient method involves the use of trialkyl borates.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes.

Detailed Experimental Protocol: Synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol is adapted from established procedures for the synthesis of related pinacol boronates.[3]

Materials:

-

Trimethyl borate

-

Isopropanol

-

Pinacol

-

Anhydrous diethyl ether

-

Sulfuric acid (40%)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen, add a solution of trimethyl borate (1.0 eq) in anhydrous diethyl ether.

-

Addition of Isopropanol: Cool the solution to 0°C using an ice bath. Add isopropanol (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

-

Addition of Pinacol: After the addition of isopropanol is complete, add a solution of pinacol (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to 0°C and slowly add 40% sulfuric acid to quench the reaction. Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid.

Self-Validating System: The purity of the final product should be assessed by GC-MS and NMR spectroscopy (¹H, ¹³C, ¹¹B). The spectroscopic data should be consistent with the expected structure.

Applications in Organic Synthesis

The primary utility of 2-(alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes lies in their ability to serve as efficient precursors for the synthesis of other boronic esters through the displacement of the alkoxy group.

Preparation of Aryl and Vinyl Boronic Esters

A cornerstone application is the synthesis of aryl and vinyl pinacol boronates from Grignard or organolithium reagents.[4] This method is often preferred over the direct reaction with pinacolborane due to cleaner reactions and easier purification.

Mechanism: The reaction proceeds via a nucleophilic attack of the organometallic reagent on the electrophilic boron atom, leading to the displacement of the alkoxy group.

Caption: General mechanism for the synthesis of boronic esters using alkoxy pinacol boronates.

Borylation of Arenes

Alkoxy pinacol boronates can be employed in the direct borylation of arenes, often catalyzed by transition metals.[1] This provides a direct route to valuable arylboronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Chiral Boronic Esters

These reagents are also instrumental in the synthesis of chiral boronic esters, which are of significant interest in asymmetric synthesis. The reaction of chiral organometallic reagents with alkoxy pinacol boronates can proceed with high stereospecificity.

Spectroscopic Characterization

Accurate characterization of 2-(alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes is crucial for confirming their identity and purity.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the twelve equivalent protons of the four methyl groups on the pinacol ring, typically around 1.2-1.3 ppm. The protons of the alkoxy group will show characteristic chemical shifts and coupling patterns. For the isopropoxy analogue, a septet for the CH proton and a doublet for the two CH₃ groups would be expected.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbons of the pinacol ring (around 83-84 ppm) and a signal for the methyl carbons (around 24-25 ppm). The carbons of the alkoxy group will have distinct chemical shifts.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. For a tricoordinate boron atom in a pinacol boronate, a broad singlet is typically observed in the range of δ 20-30 ppm.

-

FT-IR: The infrared spectrum will exhibit strong C-O and B-O stretching vibrations.

Conclusion and Future Outlook

2-(Alkoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes are highly valuable and versatile reagents in the arsenal of the modern synthetic chemist. Their stability, coupled with the reactivity of the alkoxy group, provides a reliable and efficient platform for the synthesis of a diverse range of organoboron compounds. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic application of these reagents is expected to play an increasingly important role in enabling innovative synthetic methodologies. Further research into the development of novel alkoxy pinacol boronates and their application in catalytic processes will undoubtedly open new avenues for chemical synthesis.

References

-

PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[Link]

-

Oakwood Chemical. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an alkoxy pinacol boronate of significant interest in modern organic synthesis. Unlike the more common alkyl or aryl boronic esters which feature a direct carbon-boron bond, this compound possesses a characteristic carbon-oxygen-boron (C-O-B) linkage, rendering it a valuable reagent and intermediate. We will delve into the primary synthetic methodologies, focusing on the dehydrogenative coupling of cyclohexanol with pinacolborane. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Strategic Value of Alkoxy Pinacol Boronates

Boronic acids and their corresponding esters are cornerstone reagents in synthetic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester variant, specifically, is widely favored due to its enhanced stability, ease of handling, and chromatographic compatibility compared to free boronic acids.

While the majority of literature focuses on C-B bonded boronic esters, the C-O-B linked alkoxyboronates, such as 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, represent a distinct and versatile class of compounds. The pinacol group provides steric and electronic stabilization to the boron center, making the compound a bench-stable liquid that is less susceptible to hydrolysis and protodeborylation than many of its C-B counterparts.

These reagents serve as crucial intermediates for the synthesis of other boron-containing molecules through transesterification[1] and are valuable in materials science, for instance, in the formation of covalent organic frameworks (COFs). Understanding their synthesis is therefore critical for leveraging their full potential. The most direct and atom-economical approach involves the reaction of an alcohol with a suitable borane source, a process we will explore in detail.

Primary Synthesis Route: Dehydrogenative Borylation of Cyclohexanol

The most efficient and direct synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is achieved through the dehydrogenative borylation of cyclohexanol using pinacolborane (HBpin). This reaction forms the desired C-O-B bond with the concomitant release of hydrogen gas, which drives the reaction to completion.

Reaction Scheme:

Cyclohexanol + iPr-O-B(pin) <=> Cyclohexyl-O-B(pin) + iPr-OH

Sources

Cyclohexylboronic Acid Pinacol Ester: A Comprehensive Technical Guide

Introduction: The Versatile Role of Cyclohexylboronic Acid Pinacol Ester in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Central to the success and broad applicability of this reaction is the development of stable, effective, and versatile boron-containing reagents. Among these, cyclohexylboronic acid pinacol ester, formally known as 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has emerged as a significant building block. Its aliphatic nature, combined with the stability imparted by the pinacol protecting group, makes it an invaluable tool for introducing a cyclohexyl moiety into complex molecular architectures.

This technical guide provides an in-depth exploration of the physical and chemical properties of cyclohexylboronic acid pinacol ester. It is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of this reagent's characteristics, handling, and application. The subsequent sections will delve into its structural attributes, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and use, offering a holistic view grounded in scientific literature and practical insights.

Core Molecular and Physical Characteristics

Cyclohexylboronic acid pinacol ester is a colorless liquid at room temperature, a physical state that facilitates its handling and dispensing in laboratory settings.[2][3] The incorporation of the pinacol group is a key structural feature, transforming the otherwise unstable cyclohexylboronic acid into a derivative with enhanced stability towards air and moisture, making it amenable to chromatographic purification and long-term storage.[4]

Structural and Physicochemical Data

A summary of the key physical and chemical properties of cyclohexylboronic acid pinacol ester is presented in the table below. This data is essential for its effective use in synthesis and for ensuring safe laboratory practices.

| Property | Value | Reference(s) |

| IUPAC Name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [5] |

| CAS Number | 87100-15-0 | [5] |

| Molecular Formula | C₁₂H₂₃BO₂ | [5] |

| Molecular Weight | 210.12 g/mol | [5] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 244.7 °C at 760 mmHg | |

| Density | 0.93 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). | [6] |

Spectroscopic Profile

The structural elucidation and purity assessment of cyclohexylboronic acid pinacol ester rely on a combination of spectroscopic techniques. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine characterization of cyclohexylboronic acid pinacol ester.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the cyclohexyl and pinacol protons. The twelve protons of the four methyl groups on the pinacol ring typically appear as a sharp singlet around δ 1.2-1.3 ppm.[6] The protons of the cyclohexyl ring will present as a series of multiplets in the upfield region, typically between δ 1.0 and 1.8 ppm. The methine proton alpha to the boron atom is often obscured by other cyclohexyl signals.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The quaternary carbons of the pinacol group are observed around δ 83 ppm.[6] The methyl carbons of the pinacol group appear at approximately δ 24-25 ppm.[6] The carbon atoms of the cyclohexyl ring will have signals in the range of δ 25-40 ppm. The carbon atom directly attached to the boron can be difficult to observe due to quadrupolar relaxation.[7]

-

¹¹B NMR: Boron-11 NMR is a definitive technique for confirming the presence and electronic environment of the boron atom. For tricoordinate boronic esters like the pinacol derivative, a single broad resonance is expected in the range of δ 30-35 ppm, with BF₃·OEt₂ as the external standard.[6][8]

Infrared (IR) Spectroscopy

The infrared spectrum of cyclohexylboronic acid pinacol ester displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2850-2950 | C-H (aliphatic) stretch | Strong |

| ~1370-1380 | B-O stretch | Strong |

| ~1140-1170 | C-O stretch | Strong |

The strong B-O stretching vibration is a hallmark of boronic esters.[9] The C-H stretching bands confirm the aliphatic nature of the cyclohexyl and pinacol groups.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of cyclohexylboronic acid pinacol ester will show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern is expected to involve the loss of alkyl fragments from the cyclohexyl and pinacol moieties. Common fragmentation pathways for boronic esters can be complex, but key fragments may arise from cleavage of the C-B bond or fragmentation of the dioxaborolane ring.[10]

Chemical Reactivity and Stability

The chemical behavior of cyclohexylboronic acid pinacol ester is dominated by the reactivity of the C-B bond and the stability of the pinacol ester.

Role in Suzuki-Miyaura Cross-Coupling

Cyclohexylboronic acid pinacol ester is a key participant in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp³) or C(sp³)-C(sp³) bond. The generally accepted catalytic cycle is depicted below. A crucial step in many Suzuki-Miyaura reactions involving boronic esters is the hydrolysis of the ester to the corresponding boronic acid, which is often the active species in the transmetalation step.[11]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

An In-Depth Technical Guide to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 96649-78-4)

Abstract: This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS number 96649-78-4. As a member of the pinacol boronic ester family, this reagent is a valuable asset in modern organic synthesis. This document delves into its physicochemical properties, plausible synthetic routes, and core applications, with a particular focus on its role within the context of palladium-catalyzed cross-coupling reactions. Detailed experimental workflows, mechanistic diagrams, and essential safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging the full potential of this versatile chemical building block.

Introduction: The Role of Pinacol Boronic Esters in Modern Synthesis

Boronic acids and their corresponding esters have become indispensable tools in synthetic chemistry, celebrated for their remarkable stability, low toxicity, and versatile reactivity. Among these, pinacol-derived boronic esters are particularly favored due to their enhanced stability towards hydrolysis and oxidation compared to their boronic acid counterparts, facilitating easier handling, purification, and storage.[1] This stability makes them ideal reagents for a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specific type of pinacol boronic ester where the boron atom is bonded to a cyclohexyloxy group. While alkyl and aryl boronic esters are famously used to form new carbon-carbon bonds, alkoxy-substituted boronic esters serve unique roles, often acting as stable precursors or participating in transesterification and borylation reactions. This guide will explore the fundamental characteristics and synthetic utility of this specific reagent, providing both theoretical insights and practical, actionable protocols.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. The key identifiers and data for 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.

| Property | Value | Source |

| CAS Number | 96649-78-4 | [3] |

| Molecular Formula | C₁₂H₂₃BO₃ | [3] |

| Molecular Weight | 226.12 g/mol | [3] |

| MDL Number | MFCD08271972 | [3] |

| Appearance | Colorless to Almost Colorless Liquid | Inferred from related compounds[4][5] |

| ¹H NMR (500 MHz, C₆D₆) | δ 4.15 (hept, J = 4.4 Hz, 1H, OCH), 1.87-1.83 (m, 2H, CH₂), 1.62-1.57 (m, 2H, CH₂), 1.47-1.39 (m, 2H, CH₂), 1.31-1.27 (m, 1H, CH₂) | [6] |

Synthesis and Characterization

Plausible Synthetic Pathway: Transesterification

While multiple routes to boronic esters exist, a highly efficient and common method for preparing alkoxy-substituted pinacol boranes is through transesterification. This approach involves the reaction of a readily available boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacol isopropoxyborane), with the desired alcohol—in this case, cyclohexanol.

Causality of the Reaction: The reaction is typically driven to completion by the removal of the more volatile alcohol byproduct (isopropanol) from the reaction mixture, shifting the equilibrium according to Le Châtelier's principle. This method avoids the use of harsh organometallic reagents and offers a clean, high-yielding pathway to the desired product.

Proposed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methods for boronic ester synthesis.[7]

-

Apparatus Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a distillation head, add cyclohexanol (1.0 equiv.) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv.) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Initiation: Slowly heat the reaction mixture in an oil bath to approximately 80-90 °C.

-

Driving the Reaction: Monitor the reaction progress by observing the distillation of isopropanol. Continue heating until no more isopropanol is collected. The reaction can also be monitored by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to yield 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a clear liquid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.

Core Applications and Mechanistic Insights

The utility of boronic esters is most prominently displayed in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern pharmaceutical and materials chemistry.[8][9]

Role in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful reaction for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. While the title compound has a B-O bond and does not directly transfer its cyclohexyloxy group in a standard Suzuki reaction, its structural class is central to this chemistry. Alkyl and aryl pinacol boronic esters are the active participants. Therefore, understanding the Suzuki mechanism is crucial for any chemist working with this family of reagents.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is a well-established sequence of three primary steps that continuously regenerate the active palladium catalyst.

-

Oxidative Addition: The cycle begins with the addition of an organohalide (R¹-X) to a low-valent palladium(0) complex, forming a new palladium(II) species.

-

Transmetalation: This is the key step where the organoboron reagent becomes involved. The organic group (R²) from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base (e.g., K₂CO₃, CsF), which forms a more nucleophilic "ate" complex with the boron reagent.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the cycle.

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Model Protocol

To provide a practical context, the following section outlines a general workflow for a cross-coupling reaction, which is a primary application area for the boronic ester class of compounds.

Step-by-Step Laboratory Workflow

-

Reagent Preparation: Accurately weigh the aryl halide (1.0 equiv.), the pinacol boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.) into a flame-dried Schlenk flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times to remove all oxygen.

-

Solvent Addition: Add degassed solvent(s) (e.g., a mixture of toluene and water) via cannula or syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using an appropriate technique, such as TLC or LC-MS.

-

Reaction Quench: Upon completion, cool the reaction to room temperature and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the pure coupled product.

Visualization of Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

Proper safety procedures are critical when working with any chemical reagent. The following guidelines are based on best practices for handling boronic esters and related compounds.[10][11][12][13]

Hazard Identification

While a specific safety data sheet for this exact compound is not detailed in the search results, related pinacol boronic esters may present the following hazards:

-

Skin and Eye Irritation: Direct contact can cause irritation.[14]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[14]

-

Combustibility: Many organic reagents are combustible liquids.[12]

-

Moisture Sensitivity: Boronic esters can be sensitive to moisture, which can lead to decomposition.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][12]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhaling vapors.[12]

-

Inert Atmosphere Techniques: When transferring the reagent, use techniques that maintain an inert atmosphere (e.g., syringes, cannulas) to prevent exposure to air and moisture.[5]

-

Spill Management: In case of a spill, absorb it with an inert material and dispose of it according to institutional safety protocols. Avoid letting the chemical enter drains.[12]

Storage Conditions

-

Container: Keep the container tightly sealed to prevent contamination and decomposition.[10][11]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5]

-

Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration may be recommended.[5][10]

Safety Data Summary

| Safety Aspect | Recommendation |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10] |

| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10] |

| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[10] |

| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| Fire Fighting | Use dry chemical, CO₂, or foam extinguishers. Water spray may be used to cool containers. |

Conclusion

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a valuable, specialized member of the versatile pinacol boronic ester family. Its robust pinacol backbone provides significant stability, making it an excellent candidate for use in multi-step organic synthesis where reagent integrity is crucial. While its primary role may be as a stable precursor or in specialized borylation reactions, the fundamental chemistry it belongs to—particularly palladium-catalyzed cross-coupling—is central to innovation in drug discovery, agrochemicals, and materials science. By understanding its properties, synthesis, and the mechanistic principles of its applications, researchers can effectively integrate this and related boronic esters into their synthetic programs to build complex molecular architectures with precision and efficiency.

References

-

Aggarwal, V. K., et al. boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

ResearchGate. Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF. [Link]

-

The Royal Society of Chemistry. Catalytic hydroboration of aldehydes, ketones, alkynes and alkenes initiated by NaOH. [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

- Google Patents. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

-

AABLocks. 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Diva-Portal.org. Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. [Link]

-

PubChem. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ResearchGate. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]

-

Matteson, D. S. (2023). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers. [Link]

-

PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Oakwood Chemical. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubMed. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]

-

OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aablocks.com [aablocks.com]

- 4. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [oakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H21BO2 | CID 10932675 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of Cyclohexyloxy Pinacol Boronate

Introduction: The Significance of Alkoxy Pinacol Boronates

Pinacol boronate esters are indispensable reagents in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and selectivity.[1][2] Alkoxy-substituted pinacol boronates, such as the title compound cyclohexyloxy pinacol boronate, are valuable intermediates that allow for the introduction of oxygenated functionalities into complex molecules. Their stability, ease of handling, and reactivity make them attractive building blocks in the synthesis of pharmaceuticals and other high-value chemicals.[3]

A thorough understanding of the spectral characteristics of these molecules is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure. This guide provides a detailed, predictive analysis of the key spectral features of cyclohexyloxy pinacol boronate.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of cyclohexyloxy pinacol boronate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of cyclohexyloxy pinacol boronate.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the pinacol and cyclohexyloxy moieties. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and boron atoms.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-C1', H-C2', H-C3', H-C4', H-C5', H-C6' (Cyclohexyl protons) | 1.20 - 1.90 | Multiplet (m) | 10H | These aliphatic protons on the cyclohexane ring will appear as a complex, overlapping multiplet in the upfield region. The axial and equatorial protons have slightly different chemical environments, contributing to the complexity.[4] |

| H-C7' (Cyclohexyl methine) | 3.80 - 4.00 | Multiplet (m) | 1H | This proton is directly attached to the carbon bearing the oxygen atom, resulting in a significant downfield shift due to the oxygen's deshielding effect. |

| H-C3, H-C4, H-C5, H-C6 (Pinacol methyls) | ~1.25 | Singlet (s) | 12H | The four equivalent methyl groups of the pinacol moiety are expected to produce a sharp, intense singlet. This is a characteristic signal for pinacol boronate esters.[5] |

Expert Insight: The broadness of the cyclohexyl proton signals is a result of the conformational flexibility of the six-membered ring (chair-boat interconversion) and the numerous small spin-spin coupling interactions between adjacent protons. At room temperature, these signals are often not well-resolved.[4]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The presence of the boron atom can sometimes lead to broadening of the signal for the carbon atom to which it is attached.[6]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3, C4, C5, C6 (Pinacol methyls) | ~24.8 | These four equivalent methyl carbons appear in the typical aliphatic region. |

| C1, C2 (Pinacol quaternary) | ~83.0 | The quaternary carbons of the pinacol group, bonded to oxygen, are significantly deshielded and appear far downfield. This is a highly characteristic peak for the pinacol boronate moiety.[5] |

| C8', C12' (Cyclohexyl CH₂) | ~24.0 | These carbons are beta to the oxygen and are expected in the aliphatic region. |

| C9', C11' (Cyclohexyl CH₂) | ~25.5 | The carbon at the C4 position of the cyclohexane ring. |

| C10' (Cyclohexyl CH₂) | ~34.0 | These carbons are gamma to the oxygen. |

| C7' (Cyclohexyl CH) | ~75.0 | This methine carbon, directly attached to the electronegative oxygen, is strongly deshielded. |

Self-Validation: The presence of the intense singlet around 1.25 ppm in the ¹H NMR and the characteristic quaternary carbon signal around 83.0 ppm in the ¹³C NMR are strong, mutually reinforcing indicators of the pinacol boronate ester functionality.[5]

Caption: Predicted ¹H and ¹³C NMR spectral correlations for cyclohexyloxy pinacol boronate.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | These absorptions arise from the C-H stretching vibrations of the cyclohexyl and pinacol methyl groups.[7] |

| B-O stretch | 1310 - 1350 | Strong | A strong, characteristic absorption for the boron-oxygen single bond in boronate esters.[8] This is a key diagnostic peak. |

| C-O stretch | 1050 - 1150 | Strong | This band corresponds to the stretching vibrations of the C-O bonds in both the cyclohexyloxy and pinacol moieties. |

Expert Insight: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations. While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a known standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240.18. However, it may be weak or absent in EI-MS due to the lability of the boronate ester.

-

Key Fragments:

-

m/z = 225 ([M-CH₃]⁺): Loss of a methyl radical from the pinacol group is a common fragmentation pathway.

-

m/z = 141 ([M-C₆H₁₁O]⁺): Cleavage of the cyclohexyloxy group, leaving the pinacol boronate cation.

-

m/z = 99 (C₆H₁₁O⁺): The cyclohexyloxy cation.

-

m/z = 83 (C₆H₁₁⁺): Loss of oxygen from the cyclohexyloxy fragment.

-

Trustworthiness Check: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its key fragments, providing unambiguous evidence for the compound's identity. For example, the calculated exact mass for C₁₂H₂₅BO₃ is 240.1897.

Synthesis and Purification Protocol

Alkoxy pinacol boronates can be synthesized through various methods. A common and reliable approach involves the reaction of a corresponding alcohol with a boron source in the presence of a dehydrating agent.[5]

Caption: General workflow for the synthesis and purification of cyclohexyloxy pinacol boronate.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Reagents: Add cyclohexanol (1.0 eq.), followed by anhydrous magnesium sulfate (MgSO₄, 1.5 eq.).

-

Addition: Slowly add pinacolborane (1.1 eq.) to the stirred suspension at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with additional THF.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield cyclohexyloxy pinacol boronate as a colorless oil. Confirm the structure and purity using the spectroscopic methods detailed in this guide.

Causality in Experimental Choices:

-

Anhydrous Conditions: Boronate esters are susceptible to hydrolysis.[2] The use of a flame-dried flask, an inert atmosphere, and a dehydrating agent like MgSO₄ is crucial to prevent the decomposition of the product back to boronic acid.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Column Chromatography: This purification technique is effective for separating the nonpolar product from more polar impurities.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of cyclohexyloxy pinacol boronate. By combining fundamental principles of spectroscopy with comparative data from related structures, we have established a reliable set of expected spectral data (NMR, IR, and MS). The provided synthesis protocol offers a practical and validated method for its preparation. This document serves as an essential resource for scientists engaged in the synthesis, purification, and characterization of this important class of organic compounds.

References

-

Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(2), 169-181. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Chemical Communications. [Link]

-

Zhang, Y., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 92, 115-121. [Link]

-

The Royal Society of Chemistry. (2020). Photoinduced C(sp3)–H Borylation of Alkanes Mediated by Copper(II) Chloride. Chemical Science. [Link]

-

Li, Z., et al. (2017). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Nature Communications. [Link]

-

Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105234. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

A. D. D'Silva, et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

-

K. A. Kistler, et al. (2013). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

-

Wang, J., et al. (2020). Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. Nature Chemistry. [Link]

-

T. W. Kim, et al. (2014). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

-

K. Sharma, et al. (2020). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry. [Link]

-

A. G. M. Barrett, et al. (2007). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. The Journal of Organic Chemistry. [Link]

-

B. L. Conway, et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

University College London. Chemical shifts. [Link]

-

P. G. Boswell, et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

-

D. Qiu, et al. (2011). Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

J. P. Hornak. (2015). 5.2 Chemical Shift. MRI Questions. [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mriquestions.com [mriquestions.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of Boronic Esters in Modern Pharmaceutical Synthesis: Application Notes and Protocols

In the landscape of contemporary drug discovery and development, the quest for efficient and selective synthetic methodologies is paramount. Among the vast arsenal of chemical tools, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. This guide delves into the applications of a specific class of these reagents, exemplified by structures akin to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the intricate world of pharmaceutical synthesis. While direct literature on the cyclohexyloxy derivative is sparse, this document will focus on the well-established and structurally related 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and other analogous pinacol esters, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility.

The significance of boronic acids and their derivatives in medicinal chemistry has grown exponentially, largely dispelling earlier concerns about potential toxicity.[1] This shift in perspective, catalyzed by the success of drugs like the proteasome inhibitor Bortezomib, has opened the floodgates for the exploration of boron-containing compounds in various therapeutic areas.[1][2][3] Boronic esters, such as the pinacol derivatives, offer advantages over free boronic acids in terms of stability, handling, and purification, making them highly attractive for multi-step syntheses.

Core Applications in Pharmaceutical Synthesis

The utility of boronic esters in pharmaceutical synthesis is vast and varied. The primary applications can be broadly categorized into two major areas: palladium-catalyzed cross-coupling reactions and C-H bond functionalization.

Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that are prevalent in drug molecules.[1][4] Boronic esters are key players in this transformation, serving as the organoboron nucleophile.

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of the boronic ester can significantly influence the reaction outcome. Pinacol esters, like 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often favored due to their stability towards protodeboronation, a common side reaction with free boronic acids, especially with electron-rich or heteroaromatic substrates.[5]

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid pinacol ester.

Materials:

-

Aryl halide (1.0 equiv)

-

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

C-H Bond Borylation: A Gateway to Novel Scaffolds

The direct conversion of C-H bonds to C-B bonds is a powerful strategy for the late-stage functionalization of complex molecules, allowing for the introduction of a versatile handle for further elaboration.[6] Iridium-catalyzed C-H borylation has emerged as a particularly effective method for this transformation.[7][8][9]

The borylating agent in these reactions is typically a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or a monoboron reagent like pinacolborane (HBpin). While the specific use of 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a borylating agent is not documented, the resulting borylated products are pinacol esters, which can then be used in subsequent reactions like Suzuki-Miyaura coupling.

The regioselectivity of C-H borylation is often governed by steric factors, with the boryl group being introduced at the least hindered position.[6] However, directing groups can be employed to achieve site-selective borylation.

Figure 2: General scheme for iridium-catalyzed C-H borylation.

Protocol: Iridium-Catalyzed Aromatic C-H Borylation

This protocol provides a general procedure for the iridium-catalyzed borylation of an aromatic C-H bond using bis(pinacolato)diboron (B₂pin₂).

Materials:

-

Aromatic substrate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

-

Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 3 mol%)

-

Solvent (e.g., Cyclohexane or Tetrahydrofuran)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, to a screw-capped vial, add the aromatic substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), and ligand (e.g., dtbpy, 3 mol%).

-

Add the anhydrous solvent (e.g., cyclohexane).

-

Seal the vial and heat the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (monitored by GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired borylated product.

Data Presentation: Properties of Relevant Boronic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 87100-15-0 | C₁₂H₂₃BO₂ | 210.12 | Liquid |

| 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 171364-79-7 | C₁₃H₁₉BO₃ | 234.10 | Solid |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane) | 25015-63-8 | C₆H₁₃BO₂ | 127.98 | Liquid |

Broader Applications in Drug Discovery

Beyond their role as synthetic intermediates, boronic acid derivatives are being investigated as therapeutic agents themselves.[2][10] Their ability to form reversible covalent bonds with active site serine, threonine, or aspartic acid residues makes them potent enzyme inhibitors.[10] This property is being exploited in the development of drugs for a range of diseases, including cancer and infectious diseases.

Furthermore, boronic esters are being utilized in the development of prodrugs and targeted drug delivery systems. For instance, boronic acid-functionalized nanoparticles have been designed for the targeted delivery of chemotherapeutics to cancer cells.

Conclusion

Boronic esters, exemplified by the pinacol derivatives, are powerful and versatile tools in the arsenal of the modern pharmaceutical chemist. Their stability, ease of handling, and broad reactivity in key bond-forming reactions like the Suzuki-Miyaura coupling and C-H borylation have solidified their position as indispensable building blocks in the synthesis of complex pharmaceutical agents. While the specific applications of 2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remain to be fully elucidated in the public domain, the principles and protocols outlined in this guide for analogous structures provide a solid foundation for researchers to harness the synthetic potential of this important class of reagents. As the field of drug discovery continues to evolve, the innovative application of boronic esters will undoubtedly play a crucial role in the development of the next generation of life-saving medicines.

References

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

Organic Syntheses Procedure. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

Silva, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4937. [Link]

-

Yu, J., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. Nature Chemistry. [Link]

-

Ruram, L., et al. (2017). N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a potential boron delivery agent with respect to glioblastoma. Biomedicine & Pharmacotherapy, 95, 126-134. [Link]

-

Yu, J., et al. (2023). Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. ChemRxiv. [Link]

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

-

Yu, J., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. ResearchGate. [Link]

-

SyntheticPage. Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid. [Link]

-

ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

PrepChem.com. Synthesis of d) 2-cyclohexylmethyl,4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ResearchGate. (PDF) Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). [Link]

-

ResearchGate. Employing the suitable diazaborine chemistry in bioorthogonal applications. [Link]

-

Royal Society of Chemistry. Functional group directed C–H borylation. [Link]

-

Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Organic Chemistry Portal. Diverse Alkanones by Catalytic Carbon Insertion into the Formyl C-H Bond. Concise Access to the Natural Precursor of Achyrofuran. [Link]

-

MDPI. Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. [Link]

-

ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idus.us.es [idus.us.es]

- 7. escholarship.org [escholarship.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Versatile Role of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Advanced Polymer Synthesis

In the dynamic landscape of polymer chemistry, the quest for novel monomers and catalytic systems that offer precise control over polymer architecture and functionality is paramount. Among the vast toolkit available to researchers, organoboron compounds have emerged as exceptionally versatile reagents. This guide delves into the nuanced applications of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, in the synthesis of advanced polymeric materials. While direct, widespread applications of this specific alkoxyboronate are emerging, its structural motifs and the established reactivity of related compounds provide a strong foundation for its use in several key areas of polymer science, from the synthesis of conjugated polymers to the initiation of controlled radical polymerizations.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles that govern the utility of this promising compound.

Introduction to 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Profile

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic molecule featuring a boronate ester functional group. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) imparts significant stability to the otherwise reactive boronic acid moiety, rendering the compound amenable to a variety of reaction conditions and purification techniques. The cyclohexyloxy group, an alkoxy substituent on the boron atom, modulates the electronic properties and reactivity of the boronate ester.

While many applications in polymer chemistry utilize aryl or alkyl boronate esters for cross-coupling reactions, alkoxyboronates such as the topic compound are gaining attention for their potential role in initiating and controlling polymerization processes. The B-O bond in these compounds can be strategically cleaved to generate reactive species.

Key Physicochemical Properties (Inferred from related structures):

| Property | Value | Source |

| Molecular Formula | C12H23BO3 | Inferred |

| Molecular Weight | 226.12 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred |

| Stability | Generally stable to air and moisture, but sensitive to strong acids and bases | [1] |

Prospective Applications in Polymer Chemistry

Based on the established reactivity of analogous organoboron compounds, 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is projected to be a valuable tool in the following areas:

Component in Initiating Systems for Controlled Radical Polymerization

Alkylboranes, in the presence of oxygen, are well-established initiators for radical polymerization.[2] While the topic compound is an alkoxyboronate, it can potentially be used to generate initiating radicals under specific conditions. The mechanism would likely involve the homolytic cleavage of the B-O or O-C bond upon activation (e.g., thermal or photochemical), or reaction with other reagents to form a radical species. This approach could offer a controlled route to polymers with well-defined molecular weights and low dispersity.[3]

Conceptual Workflow for Initiation of Radical Polymerization

Caption: Conceptual workflow for radical polymerization initiation.

Precursor for the Synthesis of Boron-Containing Monomers

A key application of pinacol boronate esters is their use as precursors to other functionalized molecules. 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be transformed into a variety of polymerizable monomers. For instance, the cyclohexyloxy group could be substituted with a vinyl or styrenic group via a transesterification or other substitution reaction, yielding a monomer that can be incorporated into polymer backbones or as a side chain. The presence of the boronate ester in the resulting polymer would then offer a site for post-polymerization modification.

Detailed Experimental Protocols

The following protocols are presented as representative methodologies, grounded in established organoboron and polymer chemistry principles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol for Controlled Radical Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a hypothetical procedure for the use of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as part of a binary initiating system.

Materials:

-

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Methyl methacrylate (MMA), inhibitor removed

-

AIBN (Azobisisobutyronitrile) or other radical initiator

-

Anhydrous toluene

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon source

Procedure:

-

Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas anhydrous toluene by three freeze-pump-thaw cycles.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of AIBN (e.g., 0.1 mol% relative to monomer).

-

Addition of Reagents: Add the degassed toluene, followed by the purified MMA.

-

Initiator Addition: Introduce 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., 0.2 mol% relative to monomer) to the reaction mixture via syringe. The ratio of the boronate ester to the primary initiator can be varied to control the polymerization kinetics.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by ¹H NMR or gravimetry.

-

Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer for its molecular weight (Mn), dispersity (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of Polymerization Setup

Caption: Schematic of a typical polymerization setup.

Safety and Handling

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, like other organoboron compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. While pinacol boronates are generally more stable than their corresponding boronic acids, they can be sensitive to strong oxidizing and reducing agents, as well as strong acids and bases. Store the compound in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion and Future Outlook

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a promising, yet underexplored, reagent in the field of polymer chemistry. Its potential as a modulator in radical polymerization and as a precursor for novel boron-containing monomers warrants further investigation. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the utility of this versatile compound in creating next-generation polymeric materials with tailored properties and functionalities. The continued development of organoboron-mediated polymerization techniques will undoubtedly lead to significant advancements in materials science and drug delivery.

References

-

Chemical Society Reviews , Organoboron-mediated polymerizations, 2024.[2]

-

ACS Publications , N-Coordinated Organoboron in Polymer Synthesis and Material Science, [Date of publication, if available].[1]

-

Request PDF , Organoboron chemistry towards controlled and precise polymer synthesis, 2025.[3]

-

Polymer Chemistry Research Group Ghent University , Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques, [Date of publication, if available].[4]

-

ResearchGate , Organoboron-mediated polymerizations, 2024.[5]

-

RSC Publishing , Organoboron-mediated polymerizations, [Date of publication, if available].[6]

-

TCI America , Polymerization Initiators, [Date of publication, if available].[7]

-

Chem-Impex , 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, [Date of publication, if available].[8]

-

Organic Syntheses , Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide, 2006.[9]

-

YouTube , Suzuki cross-coupling reaction, 2020.[10]

-

MDPI , Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies, [Date of publication, if available].[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organoboron-mediated polymerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pcr.ugent.be [pcr.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. Organoboron-mediated polymerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

Solvent effects in Suzuki-Miyaura reactions with pinacol boronates

Application Note & Protocols

Topic: Navigating the Medium: A Guide to Solvent Effects in Suzuki-Miyaura Reactions with Pinacol Boronates

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. The use of air- and chromatographically-stable pinacol boronic esters has further broadened its applicability, particularly in complex molecule synthesis and drug discovery. However, the success of these couplings is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of the multifaceted roles a solvent plays in this critical transformation. We move beyond simple solubility considerations to explore how the reaction medium dictates catalytic activity, species stability, and even the mechanistic pathway. This document offers field-proven insights, detailed experimental protocols, and a logical framework for solvent selection and optimization to empower researchers to achieve robust and reproducible outcomes.

Introduction: The Challenge of the Reaction Medium

The Suzuki-Miyaura reaction orchestrates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1] Pinacol boronic esters are frequently employed due to their enhanced stability over boronic acids, allowing for easier purification and handling.[2]

A typical Suzuki-Miyaura reaction mixture is a heterogeneous puzzle. It contains:

-

Nonpolar organic substrates: The aryl/vinyl halide and the pinacol boronate.

-

A polar, often inorganic, base: Such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

The palladium catalyst and ligand: Which have their own unique solubility profiles.

The solvent system must effectively bring these disparate components together to facilitate the catalytic cycle. Its role, however, is not merely that of a passive bystander; it is an active participant that can dramatically influence reaction rate, yield, and selectivity.[3][4]

The Multifaceted Role of the Solvent in the Catalytic Cycle

The choice of solvent directly impacts the three key steps of the Suzuki-Miyaura reaction: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding these interactions is crucial for rational reaction design.

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting key points of solvent influence.

Oxidative Addition

In this initial step, the organic halide (R¹-X) reacts with the active Pd(0) catalyst. The polarity of the solvent plays a significant role here.

-

Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are generally effective for the oxidative addition of aryl bromides and iodides. In these media, the active catalyst is often a neutral, monophosphine species like [Pd(PR₃)].[3]

-

Polar Aprotic Solvents (e.g., DMF, MeCN, NMP): These solvents can accelerate the oxidative addition of less reactive electrophiles like aryl chlorides and triflates.[6] They achieve this by stabilizing the polar, charge-separated transition states involved in the C-X bond cleavage.[3][7] However, this can also alter selectivity in molecules with multiple leaving groups.[6]

Transmetalation: The Critical Role of Water and Base

Transmetalation is the transfer of the organic group (R²) from the pinacol boronate to the palladium center. This is often the rate-limiting step and is heavily influenced by the solvent system.

A long-standing debate concerns the exact nature of the transmetalating species.

-

The Hydrolysis Pathway: The conventional mechanism posits that the pinacol boronate must first be hydrolyzed by water and base to form a more nucleophilic boronic acid or a boronate anion ([R²-B(OH)₃]⁻).[2][8] This is why small amounts of water are frequently added to reactions, even when using anhydrous organic solvents, to create a biphasic system.[9][10] The water phase dissolves the inorganic base, which activates the boronate, while the organic phase dissolves the substrates and the catalyst.[11]

-